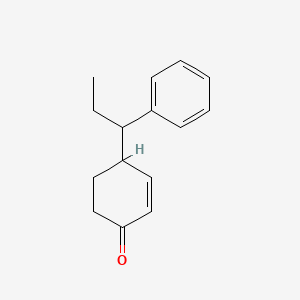

4-(1-Phenylpropyl)cyclohex-2-en-1-one

Description

4-(1-Phenylpropyl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a phenylpropyl substituent at the 4-position of the cyclohexenone ring. The α,β-unsaturated ketone moiety in cyclohexenone derivatives is highly reactive, enabling participation in Michael additions, Diels-Alder reactions, and other cycloadditions. The phenylpropyl group introduces steric bulk and lipophilicity, which may influence solubility, stability, and intermolecular interactions compared to simpler analogs .

Properties

CAS No. |

63574-57-2 |

|---|---|

Molecular Formula |

C15H18O |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

4-(1-phenylpropyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C15H18O/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-8,10,13,15H,2,9,11H2,1H3 |

InChI Key |

ANDFZHSRYZYDSB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCC(=O)C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylpropyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexenone with 1-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of phenylpropyl-substituted cyclohexanone derivatives. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylpropyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(1-Phenylpropyl)cyclohex-2-en-1-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Phenylpropyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(1-Phenylpropyl)cyclohex-2-en-1-one, differing in substituents or ring systems. Key comparisons are outlined below:

Cyclohexanecarboxamide Derivatives ()

Compounds 2c and 2d are cyclohexanecarboxamide derivatives with bulky substituents:

- 2c: Contains a 4-tert-butylcyclohexane group. Its melting point (79–82°C) suggests moderate crystallinity.

- 2d: Features a 4-oxocyclohexane group. The ketone at the 4-position introduces additional polarity and conjugation, which may increase susceptibility to nucleophilic attack compared to the phenylpropyl-substituted cyclohexenone. Its lower melting point (56–59°C) reflects reduced molecular symmetry.

Heterocyclic Analogs (–3)

- DP-1: 3-Hydroxy-2-(1-iminopropyl)-5-(tetrahydropyran-4-yl)cyclohex-2-en-1-one includes a tetrahydropyran ring and an iminopropyl group. The hydroxyl and imine groups introduce hydrogen-bonding capacity, which is absent in the target compound. This structural difference may affect solubility and bioavailability.

- DP-2: A tetrahydrobenzoxazolone derivative with a fused oxazole ring.

Key Insight : The absence of heteroatoms in this compound simplifies its synthetic route but limits polarity, which may influence its environmental persistence or pharmacokinetic properties .

Isopropyl and Methyl-Substituted Cyclohexenones (–6)

- This compound’s physicochemical properties (e.g., boiling point) are expected to differ significantly.

- FDB014552 (2-[(1R)-4-Methylcyclohex-3-en-1-yl]propan-2-ol) : Incorporates a hydroxyl group and a methyl-substituted cyclohexene ring. The hydroxyl group increases polarity, making this compound more water-soluble than this compound .

Key Insight : The phenylpropyl group in the target compound confers greater aromaticity and steric bulk, likely enhancing binding affinity in hydrophobic environments (e.g., enzyme active sites) compared to aliphatic substituents .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.